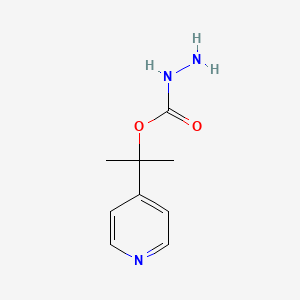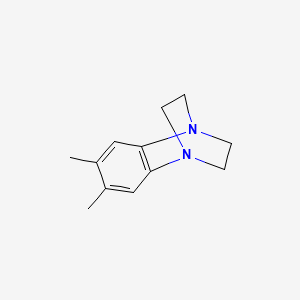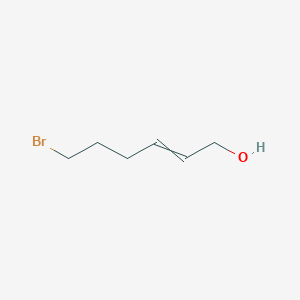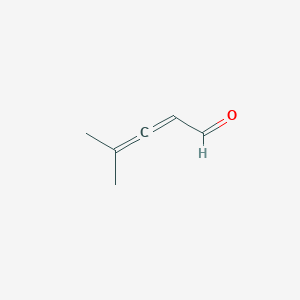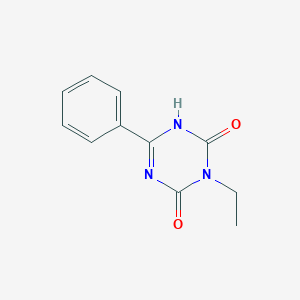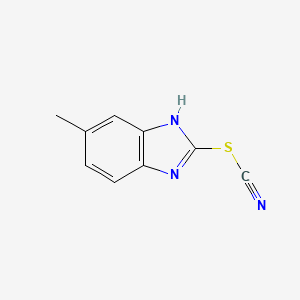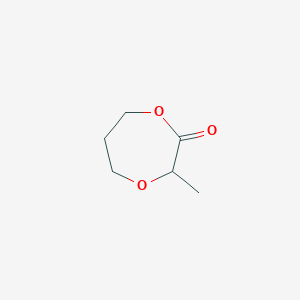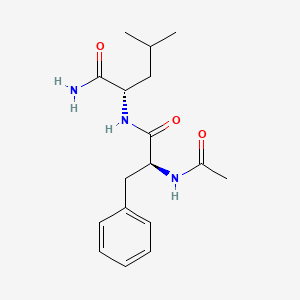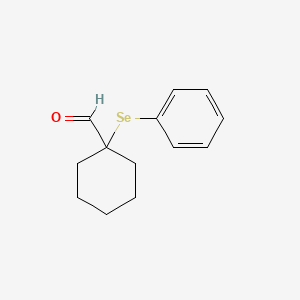
1-(4-Indanyloxy)-3-piperidino-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Indanyloxy)-3-piperidino-2-propanol is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an indanyloxy group attached to a piperidino-propanol backbone, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(4-Indanyloxy)-3-piperidino-2-propanol typically involves several steps, starting with the preparation of the indanyloxy group and its subsequent attachment to the piperidino-propanol backbone. Common synthetic routes include:
Step 1: Preparation of the indanyloxy group through the reaction of indanone with an appropriate alcohol under acidic conditions.
Step 2: Formation of the piperidino-propanol backbone by reacting piperidine with epichlorohydrin.
Step 3: Coupling of the indanyloxy group with the piperidino-propanol backbone using a suitable base, such as sodium hydride, to yield the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(4-Indanyloxy)-3-piperidino-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Bases: Sodium hydride, potassium carbonate.
Major products formed from these reactions depend on the specific conditions and reagents used, but typically include various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
1-(4-Indanyloxy)-3-piperidino-2-propanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate certain biological pathways.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Indanyloxy)-3-piperidino-2-propanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-Indanyloxy)-3-piperidino-2-propanol can be compared with other similar compounds, such as:
1-(4-Indanyloxy)-3-morpholino-2-propanol: Similar structure but with a morpholino group instead of a piperidino group.
1-(4-Indanyloxy)-3-isopropylamino-2-propanol: Features an isopropylamino group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
67465-91-2 |
|---|---|
Molecular Formula |
C17H25NO2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
1-(2,3-dihydro-1H-inden-4-yloxy)-3-piperidin-1-ylpropan-2-ol |
InChI |
InChI=1S/C17H25NO2/c19-15(12-18-10-2-1-3-11-18)13-20-17-9-5-7-14-6-4-8-16(14)17/h5,7,9,15,19H,1-4,6,8,10-13H2 |
InChI Key |
OSQXNJFIVXOZLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(COC2=CC=CC3=C2CCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2,4-Dinitrophenyl)sulfanyl]pyridin-3-ol](/img/structure/B14471472.png)
